

# Physical and chemical properties of 1,4-Dibromotetrafluorobenzene

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## Compound of Interest

Compound Name: 1,4-Dibromotetrafluorobenzene

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## An In-depth Technical Guide to 1,4-Dibromotetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **1,4-Dibromotetrafluorobenzene**, a versatile chemical intermediate. The information is intended for researchers, scientists, and professionals in drug development and materials science who are interested in utilizing this compound in their work.

## Chemical Identity and Physical Properties

**1,4-Dibromotetrafluorobenzene** is a halogenated aromatic compound with the chemical formula  $C_6Br_2F_4$ . It is a white crystalline solid at room temperature and is utilized as a key building block in the synthesis of various fluorinated organic molecules.

Table 1: Physical and Chemical Properties of **1,4-Dibromotetrafluorobenzene**

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> Br <sub>2</sub> F <sub>4</sub>	[1][2]
Molecular Weight	307.87 g/mol	[1][3]
CAS Number	344-03-6	[3]
Appearance	White to off-white crystalline powder or needles	[3][4][5]
Melting Point	78-81 °C	[3][4]
Boiling Point	~198 °C (estimate)	[4]
Density	~2.198 g/cm <sup>3</sup> (estimate)	[4]
Solubility	Almost transparent in methanol.[4][6]	
InChI Key	QFTZULJNRAHOIY-UHFFFAOYSA-N	[3]
Canonical SMILES	C1(=C(C(=C(C(=C1Br)F)F)Br)F)F	

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **1,4-Dibromotetrafluorobenzene**. The following are key spectroscopic techniques used for this compound:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>19</sup>F and <sup>13</sup>C NMR are instrumental in confirming the substitution pattern of the fluorinated benzene ring.
- Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the characteristic vibrations of the C-Br and C-F bonds, as well as the aromatic ring structure.
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and isotopic pattern characteristic of a dibrominated compound.

While specific peak data is not provided here, this information is readily available in chemical databases and through analytical service providers.

## Chemical Properties and Reactivity

**1,4-Dibromotetrafluorobenzene** is a stable compound under normal conditions.<sup>[5]</sup> Its reactivity is primarily centered around the two bromine atoms, which can be substituted through various cross-coupling reactions. The electron-withdrawing nature of the four fluorine atoms on the benzene ring influences the reactivity of the C-Br bonds.

This compound serves as a valuable intermediate in the synthesis of:

- **Fluorinated Compounds:** It is a key precursor for creating more complex fluorinated molecules for pharmaceutical and agrochemical applications.<sup>[5]</sup>
- **Advanced Materials:** It is used in the development of high-performance polymers with enhanced thermal and chemical resistance.<sup>[5]</sup>
- **Electronics:** Due to its dielectric properties, it finds applications in the fabrication of electronic components.<sup>[5]</sup>

A significant application of **1,4-Dibromotetrafluorobenzene** is in palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki reactions, to form new carbon-carbon bonds.

## Experimental Protocols

A prominent use of **1,4-Dibromotetrafluorobenzene** is in the synthesis of 1,4-bis(thien-2-yl)-2,3,5,6-tetrafluorobenzene, a building block for fluorescent organic single crystals.<sup>[3]</sup> The synthesis is typically achieved via a Stille cross-coupling reaction.

### Synthesis of 1,4-bis(thien-2-yl)-2,3,5,6-tetrafluorobenzene via Stille Coupling

This section outlines a general experimental protocol for the Stille cross-coupling of **1,4-Dibromotetrafluorobenzene** with 2-(tri-n-butylstannyl)thiophene.

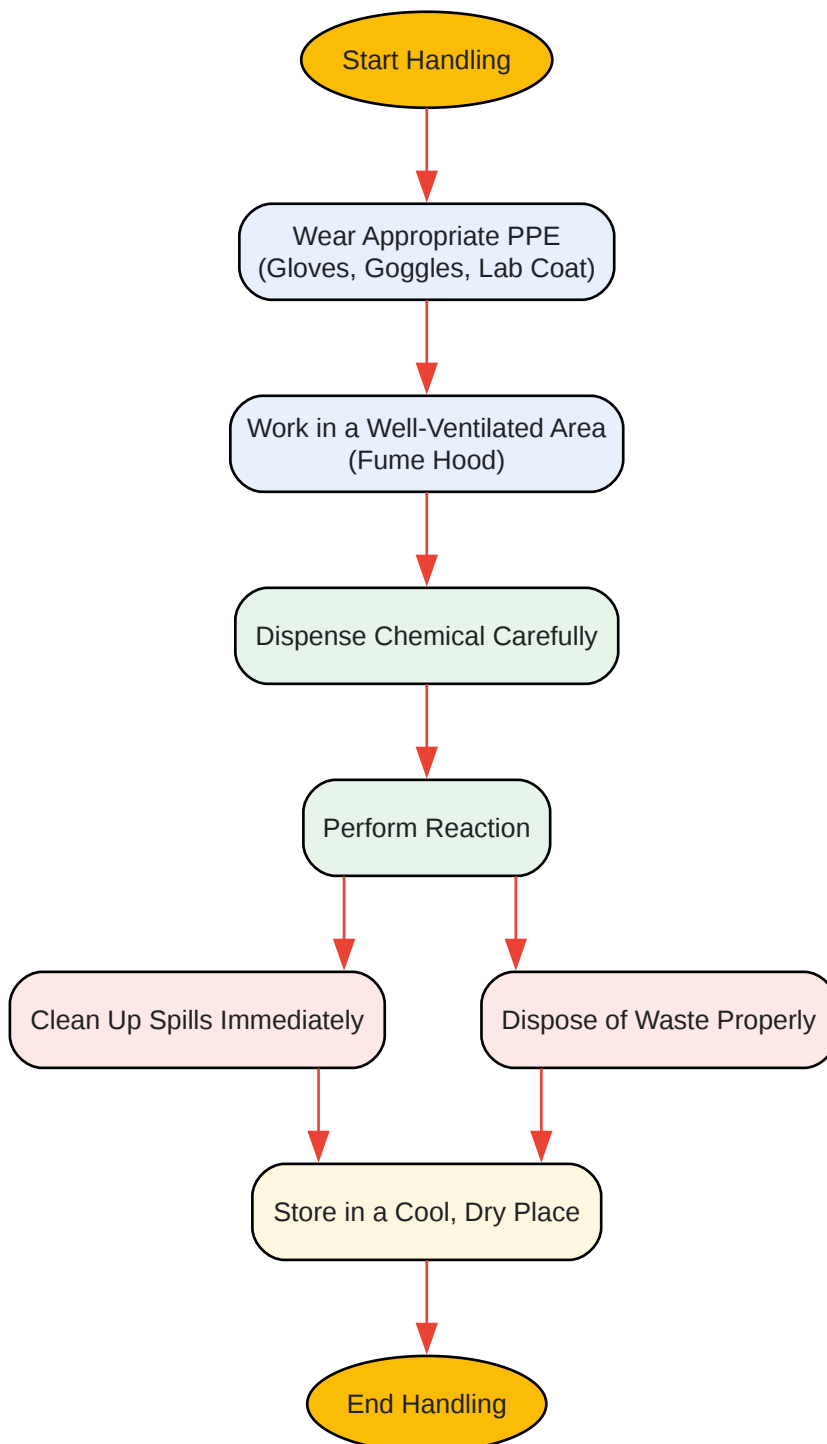
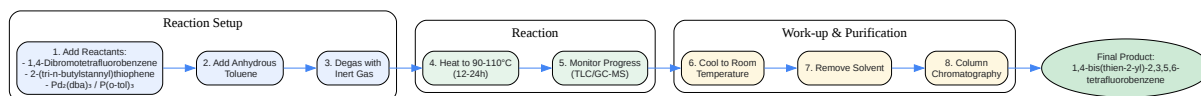
Materials:

- **1,4-Dibromotetrafluorobenzene**
- 2-(tri-n-butylstannyl)thiophene
- Tris(dibenzylideneacetone)dipalladium(0) ( $\text{Pd}_2(\text{dba})_3$ )
- Tri(o-tolyl)phosphine ( $\text{P}(\text{o-tol})_3$ )
- Anhydrous and degassed toluene
- Standard Schlenk line glassware
- Inert gas (Argon or Nitrogen)

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add **1,4-Dibromotetrafluorobenzene** (1.0 equivalent) and 2-(tri-n-butylstannyl)thiophene (2.2 equivalents).
- Add the palladium catalyst,  $\text{Pd}_2(\text{dba})_3$  (e.g., 2 mol%), and the ligand,  $\text{P}(\text{o-tol})_3$  (e.g., 8 mol%).
- Add anhydrous and degassed toluene via syringe.
- Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen.
- Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- The solvent is removed under reduced pressure.
- The crude product is then purified by column chromatography on silica gel.

Logical Workflow for Stille Coupling



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